molecular formula C10H7ClN2O2 B8699389 6-Chloro-3-methyl-5-nitroisoquinoline CAS No. 919994-54-0

6-Chloro-3-methyl-5-nitroisoquinoline

Cat. No.: B8699389
CAS No.: 919994-54-0
M. Wt: 222.63 g/mol
InChI Key: LZWGQSIDFIXERP-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-5-nitroisoquinoline is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

919994-54-0

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

6-chloro-3-methyl-5-nitroisoquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-4-8-7(5-12-6)2-3-9(11)10(8)13(14)15/h2-5H,1H3

InChI Key

LZWGQSIDFIXERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-3-methylisoquinoline (10.0 g, 57.5 mmol) in concentrated H2SO4 (100 mL) was added dropwise during 10 min. a solution of KNO3 (6.05 g, 60 mmol) in concentrated H2SO4 (50 mL) at 5° C. Care was taken that the temperature of the reaction mixture did not rise above 10° C. The reaction mixture was stirred for 3 h at room temperature, poured onto ice (200 g) and rendered basic (pH=10) with a 33% aqueous ammonia solution. A dark yellow precipitate was formed, which was filtered off, thoroughly rinsed with water and taken up in dichloromethane. The organic phase was washed with water and brine, dried over Na2SO4, filtered and dried in vacuo to afford a pale brown solid. Re-crystallization from dichloromethane/pentane afforded the title compound as pale brown crystals (9.2, 41.4 mmol, 72%). MS (ES+): 223 (M(C10H735ClN2O2)+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane pentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

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